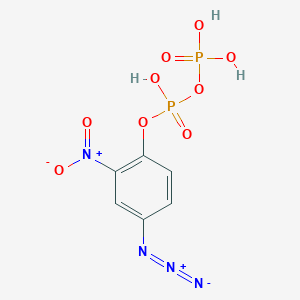

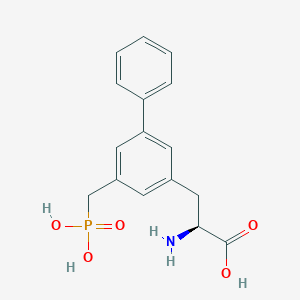

2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La leucina , también conocida como ácido 2-amino-4-metilpentanoico, es un aminoácido esencial que juega un papel fundamental en la síntesis de proteínas y diversas funciones metabólicas. Es uno de los tres aminoácidos de cadena ramificada, junto con la valina y la isoleucina. La leucina no es sintetizada por el cuerpo humano y debe obtenerse a través de fuentes dietéticas como carnes, productos lácteos, productos de soya y legumbres . Es conocida por su capacidad de estimular la síntesis de proteínas musculares y se utiliza a menudo en suplementos dietéticos para atletas y culturistas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La leucina se puede sintetizar a través de varios métodos:

Hidrólisis de Proteínas: Este método implica la hidrólisis de proteínas en condiciones ácidas para liberar leucina junto con otros aminoácidos.

Síntesis Química: La leucina se puede sintetizar químicamente a través de métodos como la síntesis de Strecker, que involucra la reacción de un aldehído con amoníaco y cianuro de hidrógeno, seguido de hidrólisis.

Método Enzimático: Este método utiliza enzimas transaminasas para catalizar la conversión de cetoácidos a leucina.

Fermentación Microbiana: Este método utiliza microorganismos para fermentar sustratos como la glucosa para producir leucina.

Análisis De Reacciones Químicas

La leucina experimenta diversas reacciones químicas, incluyendo:

Reducción: La leucina se puede reducir para producir alcohol de leucina en condiciones específicas.

Sustitución: La leucina puede participar en reacciones de sustitución donde su grupo amino es reemplazado por otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. Los principales productos formados a partir de estas reacciones incluyen cetoisocaproato, isovaleril-CoA y alcohol de leucina .

Aplicaciones Científicas De Investigación

La leucina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La leucina ejerce sus efectos principalmente a través de la activación de la vía de señalización mTOR. Cuando los niveles de leucina son altos, activa mTORC1, un complejo proteico que promueve la síntesis de proteínas y el crecimiento celular. Esta activación se produce a través de la inhibición de la proteína sestrina 2, que normalmente suprime la actividad de mTORC1 . La leucina también influye en otras vías metabólicas, incluidas las que participan en el metabolismo de los lípidos y la sensibilidad a la insulina .

Comparación Con Compuestos Similares

La leucina se compara a menudo con otros aminoácidos de cadena ramificada, como la valina y la isoleucina. Si bien los tres aminoácidos comparten estructuras y funciones similares, la leucina es única en su potente capacidad de activar la vía mTOR y estimular la síntesis de proteínas musculares . La valina y la isoleucina también desempeñan papeles importantes en el metabolismo de las proteínas, pero son menos eficaces en la activación de mTOR .

Compuestos Similares

Isoleucina: Similar a la leucina, la isoleucina participa en la síntesis de proteínas y la producción de energía.

Metionina: Un aminoácido esencial involucrado en reacciones de metilación y la síntesis de otros aminoácidos.

La capacidad única de la leucina para activar mTOR y su papel significativo en la síntesis de proteínas musculares la convierten en un compuesto valioso tanto en la investigación científica como en las aplicaciones prácticas.

Propiedades

Número CAS |

118077-09-1 |

|---|---|

Fórmula molecular |

C16H18NO5P |

Peso molecular |

335.29 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |

InChI |

InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |

Clave InChI |

DSWZLNIYFFMRJD-HNNXBMFYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

SMILES isomérico |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |

Sinónimos |

2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-1,2,4-oxadiazol-3-amine](/img/structure/B55027.png)

![[bis(diethylamino)phosphoryl-methylamino]methanol](/img/structure/B55043.png)

![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)

![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)